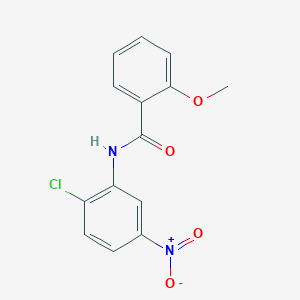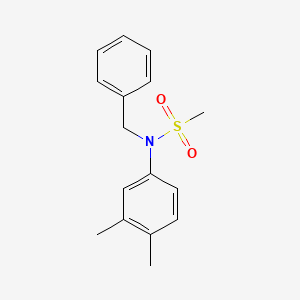![molecular formula C13H10N4OS B5887126 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)
2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine, also known as PMTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMTP belongs to the class of thioether derivatives of pyrimidine and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has been shown to exhibit antitumor activity against various cancer cell lines. 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has also been studied for its potential as a fluorescent probe for the detection of metal ions. Additionally, 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has been studied for its potential as a corrosion inhibitor for metals.
Mecanismo De Acción
The mechanism of action of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine is not fully understood. However, studies have suggested that 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has been shown to exhibit antitumor activity in various cancer cell lines. Studies have also suggested that 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine may exhibit anti-inflammatory and antioxidant properties. However, further studies are required to fully understand the biochemical and physiological effects of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine is also stable and can be stored for extended periods. However, 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine also has low bioavailability, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine. One direction is to further investigate the mechanism of action of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine and its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore the potential of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine as a fluorescent probe for the detection of metal ions. Additionally, further studies can be conducted to investigate the potential of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine as a corrosion inhibitor for metals.
Conclusion:
In conclusion, 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine has been synthesized using different methods and has been extensively studied for its potential as an antitumor agent, fluorescent probe, and corrosion inhibitor. Further studies are required to fully understand the mechanism of action and potential therapeutic applications of 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine.
Métodos De Síntesis
2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine can be synthesized using different methods. One of the most common methods involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-thiol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction yields 2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine as a white solid with a high yield.
Propiedades
IUPAC Name |
3-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-2-5-10(6-3-1)12-16-11(18-17-12)9-19-13-14-7-4-8-15-13/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKNHGOYJRISME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887046.png)
![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5887052.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B5887055.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5887062.png)

![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)

![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
![2-{4-[(3-methyl-2-thienyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5887111.png)



